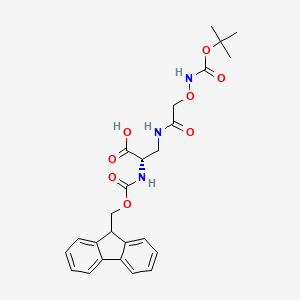
Fmoc-D-Gln(Mtt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Gln(Mtt)-OH is a compound used primarily in the field of peptide synthesis. It is a derivative of D-glutamine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl group, and the carboxyl group is protected by the 4-methyltrityl group. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Gln(Mtt)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-glutamine is protected by reacting it with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction forms the 9-fluorenylmethoxycarbonyl-protected D-glutamine.
Protection of the Carboxyl Group: The carboxyl group is then protected by reacting the intermediate with 4-methyltrityl chloride in the presence of a base like triethylamine. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Gln(Mtt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The protecting groups can be removed under specific conditions to yield the free amino and carboxyl groups.
Peptide Bond Formation: The compound can participate in peptide bond formation reactions, where the protected amino acid is coupled with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of 9-Fluorenylmethoxycarbonyl Group: This is typically achieved using a base such as piperidine in a solvent like N,N-dimethylformamide.
Deprotection of 4-Methyltrityl Group: This can be achieved using acidic conditions, such as treatment with trifluoroacetic acid.
Major Products Formed
Free D-Glutamine: Upon deprotection, the major product is free D-glutamine, which can then be used in further peptide synthesis reactions.
Scientific Research Applications
Fmoc-D-Gln(Mtt)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, where it serves as a protected amino acid building block.
Biological Studies: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The primary function of Fmoc-D-Gln(Mtt)-OH is to serve as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The 9-fluorenylmethoxycarbonyl group is removed under basic conditions, while the 4-methyltrityl group is removed under acidic conditions, yielding the free amino and carboxyl groups necessary for peptide bond formation.
Comparison with Similar Compounds
Fmoc-D-Gln(Mtt)-OH is unique due to its dual protection of both the amino and carboxyl groups. Similar compounds include:
N-alpha-(9-Fluorenylmethoxycarbonyl)-L-glutamine: This compound has the same protecting group on the amino group but lacks the 4-methyltrityl protection on the carboxyl group.
N-alpha-(tert-Butyloxycarbonyl)-D-glutamine: This compound uses a different protecting group (tert-butyloxycarbonyl) on the amino group.
N-alpha-(9-Fluorenylmethoxycarbonyl)-N-omega-(tert-Butyloxycarbonyl)-D-glutamine: This compound uses the 9-fluorenylmethoxycarbonyl group on the amino group and the tert-butyloxycarbonyl group on the carboxyl group.
Each of these compounds has its own unique properties and applications, but this compound is particularly valuable for its dual protection, which provides greater control and selectivity in peptide synthesis.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIMEYIDZSICTF-PSXMRANNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














